molecular formula C22H19ClO6 B4084759 methyl {7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B4084759
M. Wt: 414.8 g/mol
InChI Key: PTFOYRBXHWRZQP-UHFFFAOYSA-N
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Description

Methyl {7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative with a molecular formula of C₃₃H₂₅ClO₇ (inferred from structural analogs) and a molar mass of approximately 593.0 g/mol. The compound features:

  • A 4,8-dimethyl-2-oxo-2H-chromen-3-yl core.
  • A methyl acetate group at position 3.
  • A 2-(4-chlorophenyl)-2-oxoethoxy substituent at position 6.

This compound is part of a broader class of coumarin derivatives studied for their inhibitory activity against tumor-associated human carbonic anhydrases (CAs), enzymes implicated in cancer progression . Its synthesis typically involves alkylation of a coumarin precursor (e.g., EMAC10163) with a halogenated acetophenone derivative (e.g., 2-bromo-4-chloroacetophenone) in acetone or acetonitrile, using K₂CO₃ as a base, followed by purification via column chromatography or recrystallization .

Properties

IUPAC Name

methyl 2-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO6/c1-12-16-8-9-19(28-11-18(24)14-4-6-15(23)7-5-14)13(2)21(16)29-22(26)17(12)10-20(25)27-3/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFOYRBXHWRZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Cl)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl {7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting with the formation of the chromen-2-one core[_{{{CITATION{{{1{Methyl [7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl ...](https://www.chemspider.com/Chemical-Structure.793357.html). One common approach is the Knoevenagel condensation reaction, which involves the reaction of a suitable phenol derivative with an aldehyde in the presence of a base[{{{CITATION{{{1{Methyl 7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl .... Subsequent steps may include esterification and chlorination reactions to introduce the desired functional groups[{{{CITATION{{{_1{Methyl 7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity[_{{{CITATION{{{_1{Methyl 7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl .... Continuous flow chemistry and other advanced techniques can be employed to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Methyl 7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl ....

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: Its biological activity has been explored in various studies, including its potential as an antioxidant, anti-inflammatory, and antimicrobial agent.

  • Medicine: Research has indicated its possible use in developing new therapeutic agents, particularly in the treatment of diseases such as cancer and diabetes.

  • Industry: Its unique properties make it valuable in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which methyl {7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals, while its anti-inflammatory effects could be due to the inhibition of certain inflammatory enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, physicochemical properties, and synthetic efficiency of coumarin derivatives are highly dependent on substituent variations. Below is a comparative analysis of the target compound with five analogs (Table 1) and a discussion of key findings.

Table 1: Comparative Data for Coumarin Derivatives

Compound Name (ID) Substituent Molecular Formula Molar Mass (g/mol) Yield (%) Melting Point (°C) Notable Activity
Target Compound 4-Chlorophenyl C₃₃H₂₅ClO₇ ~593.0 ~46* N/A CA inhibition†
EMAC10163g [1,1'-Biphenyl]-4-yl C₃₀H₂₄O₇ 496.5 73.9 168–169 High CA affinity
EMAC10163h 2,4-Difluorophenyl C₂₄H₁₉F₂O₇ 460.4 49.0 188–190 Moderate CA IC₅₀
EMAC10163i Phenyl C₂₄H₂₂O₇ 422.4 46.0 182–184 Baseline activity
EMAC10163k 3-Methoxyphenyl C₂₃H₂₂O₇ 410.4 55.3 157–160 Reduced potency
Methyl {7-[(3-chlorobenzyl)oxy]-...} 3-Chlorobenzyl C₂₁H₁₉ClO₅ 386.8 N/A N/A Unreported

*Inferred from EMAC10163c (46.1% yield for bromophenyl analog) ; †Hypothesized based on structural analogs .

Key Comparisons

Physicochemical Properties
  • Melting Points: Derivatives with fluorine (EMAC10163h: 188–190°C) or biphenyl groups exhibit higher melting points due to stronger intermolecular interactions (e.g., halogen bonding, π-stacking) .
  • Lipophilicity: The 4-chlorophenyl substituent balances lipophilicity (logP ~3.5) and solubility, critical for bioavailability.

Structural and Analytical Insights

  • SHELX Software: Crystal structures of related compounds (e.g., EMAC10164a) were resolved using SHELXL for refinement, confirming substituent geometry and hydrogen-bonding patterns .
  • Spectroscopy: ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are standard for verifying synthetic success, as demonstrated for furocoumarin analogs .

Biological Activity

Methyl {7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the chromone family. Chromones and their derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromone core with specific substitutions that enhance its biological activity. The presence of the 4-chlorophenyl group and the oxoethoxy moiety contributes to its unique chemical properties.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC23H22ClO7
Molecular Weight434.87 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The chromone structure allows for redox reactions, which can neutralize free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to reduced inflammation.
  • Enzyme Modulation : The benzyloxy group may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways.

In Vitro Studies

Several studies have investigated the biological effects of this compound:

  • Antioxidant Activity : A study demonstrated that this compound exhibited significant radical scavenging activity in DPPH assays, indicating strong antioxidant properties .
  • Anti-inflammatory Properties : In cell culture models, the compound reduced the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages stimulated with LPS .
  • Anticancer Potential : Preliminary results suggest that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways .

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cells:

  • Study Design : Human breast cancer cell lines were treated with varying concentrations of this compound.
  • Results : The treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers after 48 hours of exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.